molecular formula C15H17ClN2O2S B5219021 isopropyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

isopropyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5219021
M. Wt: 324.8 g/mol
InChI Key: PVMCNCUSPAKYRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydropyrimidine derivatives involves a multi-step process, often starting with the reaction of N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes. The Biginelli reaction is a common method employed for the synthesis of these compounds, which is a one-pot, three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions (Akbari et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods such as IR, ^1H-NMR, and mass spectrometry. These techniques provide detailed information on the molecular framework and the functional groups present in the molecule. For instance, studies on the derivatives of tetrahydropyrimidine have confirmed their structures through comprehensive spectral analysis (Pekparlak et al., 2018).

Chemical Reactions and Properties

Tetrahydropyrimidines undergo various chemical reactions, including cyclocondensation, alkylation, and reactions with bromo compounds, to produce a wide array of derivatives with different functional groups. These reactions expand the chemical versatility and potential applications of these compounds. The Biginelli reaction, in particular, is fundamental for the synthesis of tetrahydropyrimidines and their derivatives, offering a pathway to a variety of biologically active compounds (Aslanoğlu et al., 2007).

Physical Properties Analysis

The physical properties of tetrahydropyrimidines, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. X-ray crystallography has been used to determine the crystal structures of these compounds, revealing their molecular conformations and intermolecular interactions. Such studies are essential for understanding the relationship between structure and activity of these compounds (Nural et al., 2018).

Chemical Properties Analysis

The chemical properties of tetrahydropyrimidines, including reactivity, stability, and their behavior in different chemical environments, are influenced by their molecular structure. Density Functional Theory (DFT) calculations and spectroscopic studies are often employed to investigate these properties, providing insights into their electronic structures and potential chemical behavior (Pekparlak et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biochemical assays and can be difficult to predict without experimental data .

Safety and Hazards

The safety and hazards of a compound can be determined through toxicology studies. Without specific data, it’s hard to predict, but one should always handle chemicals with appropriate safety measures .

Future Directions

The future directions for a compound like this could involve further studies to determine its potential applications. For example, if it shows promising biological activity, it could be developed into a pharmaceutical drug .

properties

IUPAC Name

propan-2-yl 4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-8(2)20-14(19)12-9(3)17-15(21)18-13(12)10-4-6-11(16)7-5-10/h4-8,13H,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMCNCUSPAKYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Cl)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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